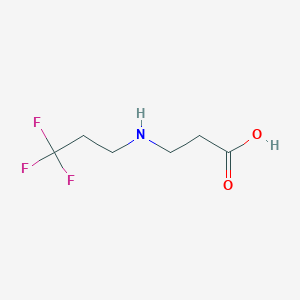

3-((3,3,3-Trifluoropropyl)amino)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-((3,3,3-Trifluoropropyl)amino)propanoic acid is an organic compound characterized by the presence of a trifluoropropyl group attached to an amino propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,3,3-Trifluoropropyl)amino)propanoic acid typically involves the reaction of 3,3,3-trifluoropropylamine with a suitable propanoic acid derivative. One common method is the amidation reaction, where 3,3,3-trifluoropropylamine is reacted with propanoic acid or its activated derivatives (such as propanoyl chloride) under controlled conditions. The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-((3,3,3-Trifluoropropyl)amino)propanoic acid can undergo several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((3,3,3-Trifluoropropyl)amino)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of advanced materials with specific chemical resistance or electronic properties.

Mechanism of Action

The mechanism of action of 3-((3,3,3-Trifluoropropyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by influencing the electronic environment of the active site. This can lead to the modulation of biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

3,3,3-Trifluoropropionic acid: Similar structure but lacks the amino group, leading to different reactivity and applications.

3,3,3-Trifluoropropylamine: Contains the trifluoropropyl group but lacks the carboxylic acid functionality.

2,2,2-Trifluoroethylamine: Another fluorinated amine with different chain length and properties.

Biological Activity

3-((3,3,3-Trifluoropropyl)amino)propanoic acid is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and the implications of its activity in various fields such as antimicrobial and anticancer research.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amines with propanoic acid derivatives. The trifluoropropyl group is introduced to enhance the compound's lipophilicity and biological activity. Various methods have been explored to optimize yield and purity, often employing techniques such as chromatography for purification.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance:

- Activity Against Resistant Strains : Compounds with similar structures have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. Minimum inhibitory concentration (MIC) values reported range from 0.5 to 8 µg/mL for these pathogens .

- Broad-Spectrum Efficacy : The derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as drug-resistant fungal strains such as Candida auris .

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 1 - 8 |

| Vancomycin-resistant E. faecalis | 0.5 - 2 |

| Gram-negative pathogens | 8 - 64 |

| Candida auris | 8 - 64 |

Anticancer Activity

The anticancer potential of this compound has also been investigated:

- Cell Viability Reduction : In vitro studies using A549 non-small cell lung cancer cells demonstrated that certain derivatives could reduce cell viability by up to 50% while exhibiting low toxicity towards non-cancerous Vero cells .

- Mechanisms of Action : The compounds appear to induce apoptosis and inhibit cell migration, suggesting multiple mechanisms by which they exert their anticancer effects .

| Compound | Cell Viability (%) at IC50 | Effect on Migration |

|---|---|---|

| Compound A | 50% | Significant inhibition |

| Compound B | 60% | Moderate inhibition |

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

- Study on Antimicrobial Properties : A comparative study evaluated various derivatives against WHO priority pathogens. Results indicated that modifications in the chemical structure significantly enhanced antimicrobial efficacy .

- Antioxidant Properties : Research also indicates that these compounds possess antioxidant properties, measured through DPPH radical scavenging assays. The most potent candidates showed comparable effectiveness to established antioxidants like ascorbic acid .

Properties

Molecular Formula |

C6H10F3NO2 |

|---|---|

Molecular Weight |

185.14 g/mol |

IUPAC Name |

3-(3,3,3-trifluoropropylamino)propanoic acid |

InChI |

InChI=1S/C6H10F3NO2/c7-6(8,9)2-4-10-3-1-5(11)12/h10H,1-4H2,(H,11,12) |

InChI Key |

IAVSUGRSUBTIJR-UHFFFAOYSA-N |

Canonical SMILES |

C(CNCCC(F)(F)F)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.